molecular formula C16H26N2O3S B6572082 N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide CAS No. 1021211-41-5

N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide

Cat. No.: B6572082
CAS No.: 1021211-41-5
M. Wt: 326.5 g/mol
InChI Key: WEYJGGNWCDSWLF-UHFFFAOYSA-N
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Description

N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethyl group, a methyl group, and a benzenesulfonamido group attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide typically involves a multi-step process. One common method includes the reaction of N-methyl-4-methylbenzenesulfonamide with 6-bromohexanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the sulfonamido group, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide
  • 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Uniqueness

N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide is unique due to its specific combination of functional groups and its hexanamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial contexts.

Properties

IUPAC Name

N-ethyl-6-[methyl-(4-methylphenyl)sulfonylamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-4-17-16(19)8-6-5-7-13-18(3)22(20,21)15-11-9-14(2)10-12-15/h9-12H,4-8,13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYJGGNWCDSWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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